

# An In-depth Technical Guide to Ethyl 3-morpholino-3-oxopropanoate

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## Compound of Interest

Compound Name: Ethyl 3-morpholino-3-oxopropanoate

Cat. No.: B2639658

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **Ethyl 3-morpholino-3-oxopropanoate** (CAS No. 37714-64-0). We will delve into its chemical properties, synthesis, reactivity, and critical applications as a versatile building block in modern medicinal chemistry, moving beyond a simple data sheet to provide actionable, field-proven insights.

## Introduction: The Strategic Value of the Morpholine Moiety

**Ethyl 3-morpholino-3-oxopropanoate** is a bifunctional organic compound featuring an ethyl ester and a morpholine amide linked by a reactive methylene group. Its significance in the pharmaceutical and chemical industries is largely derived from the presence of the morpholine ring.

Morpholine is widely recognized as a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Its incorporation into drug candidates is a well-established strategy to enhance pharmacological profiles. The morpholine moiety often imparts favorable properties such as:

- **Improved Physicochemical Properties:** The ether oxygen can act as a hydrogen bond acceptor, and the tertiary amine provides a basic handle, which can be crucial for modulating solubility and pKa.<sup>[3][4]</sup>

- **Enhanced Pharmacokinetics:** Morpholine-containing compounds frequently exhibit improved metabolic stability and desirable absorption, distribution, metabolism, and excretion (ADME) profiles.<sup>[1][5]</sup>
- **Potency and Selectivity:** The ring's conformationally restricted, yet flexible, chair-like structure can provide an optimal orientation for binding to biological targets like enzymes and receptors.

**Ethyl 3-morpholino-3-oxopropanoate** serves as a key intermediate, providing a straightforward method for introducing this valuable pharmacophore into more complex molecular architectures.

## Physicochemical & Structural Properties

The compound's structure dictates its reactivity and utility. The key functional groups—an ester, an amide, and an active methylene—each provide a handle for distinct chemical transformations.

Property	Value	Reference(s)
CAS Number	37714-64-0	[6][7]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>4</sub>	[6][8]
Molecular Weight	201.22 g/mol	[6]
IUPAC Name	ethyl 3-morpholino-3-oxopropanoate	[8]
Appearance	White to off-white solid/powder	[9][10]
Melting Point	59.5 °C	[6][7]
Boiling Point (Predicted)	346.2 ± 37.0 °C	[6]
Density (Predicted)	1.164 ± 0.06 g/cm <sup>3</sup>	[6]
pKa (Predicted)	14.81 ± 0.20	[6]
Canonical SMILES	CCOC(=O)CC(=O)N1CCOCC1	[6]
InChI Key	VZSROXUCXBPBM-UHFFFAOYSA-N	[6]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Sealed in dry, Room Temperature.	[6][7]

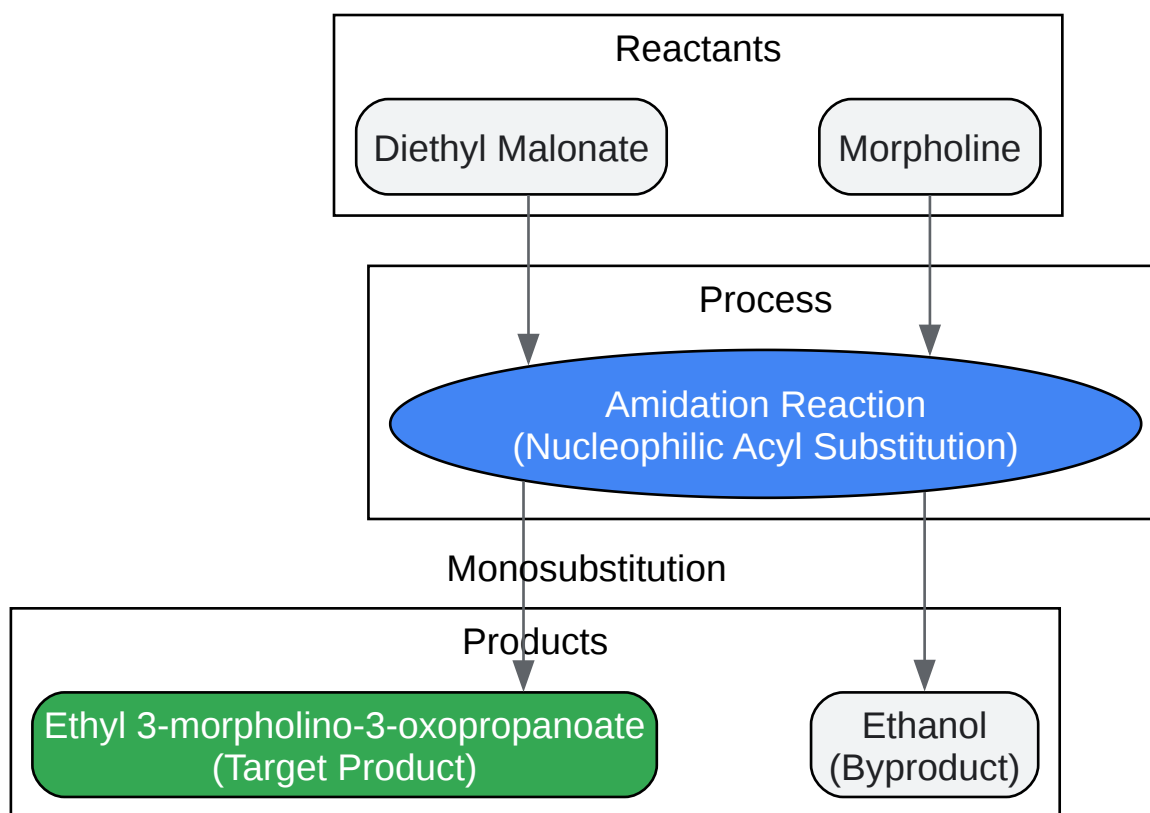
## Synthesis and Reaction Mechanisms

The synthesis of **Ethyl 3-morpholino-3-oxopropanoate** is typically achieved via the amidation of a malonic acid ester derivative. The most common and direct precursor is diethyl malonate.

## Proposed Synthetic Workflow

The reaction involves a nucleophilic acyl substitution where morpholine acts as the nucleophile, attacking one of the carbonyl carbons of diethyl malonate. The reaction is often driven to

monosubstitution by controlling the stoichiometry and reaction conditions.



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Caption: Synthetic workflow for **Ethyl 3-morpholino-3-oxopropanoate**.

## Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for malonamide synthesis.<sup>[11]</sup>

Objective: To synthesize **Ethyl 3-morpholino-3-oxopropanoate** from diethyl malonate and morpholine.

Materials:

- Diethyl malonate
- Morpholine

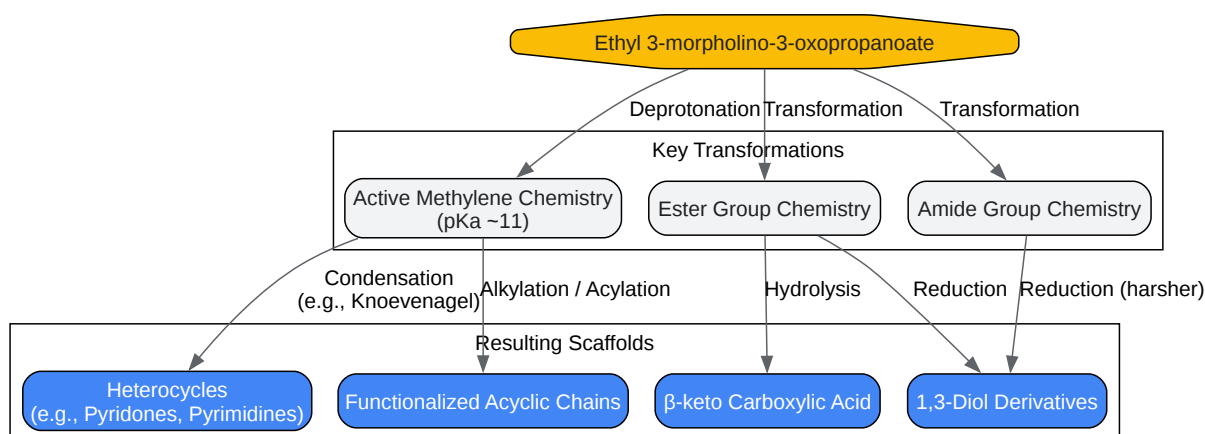
- Toluene (or another suitable solvent)
- Sodium methoxide (catalytic amount, optional)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Ethyl acetate and Hexane (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 equivalent) in toluene.
- **Addition of Reagents:** Add morpholine (1.0-1.1 equivalents) to the solution. **Causality Note:** Using a slight excess of morpholine can help drive the reaction to completion, but a large excess may promote disubstitution. Precise stoichiometric control is key.
- **Catalysis (Optional):** For sluggish reactions, a catalytic amount of a base like sodium methoxide can be added to deprotonate the morpholine, increasing its nucleophilicity.
- **Reaction Execution:** Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The ethanol byproduct is removed as it forms, helping to drive the equilibrium towards the product.
- **Workup:** After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid to remove any unreacted morpholine, followed by a wash with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

## Chemical Reactivity and Synthetic Utility

The true value of **Ethyl 3-morpholino-3-oxopropanoate** lies in its versatility as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively addressed.



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Caption: Reactivity map showing the compound as a versatile synthetic hub.

- **Active Methylene Group:** The protons on the carbon between the two carbonyl groups are acidic ( $\text{pK}_a \approx 10\text{-}11$ ), making this position a soft nucleophile upon deprotonation.[12] This allows for a variety of C-C bond-forming reactions, including:
  - **Alkylation and Acylation:** To introduce diverse substituents.
  - **Knoevenagel and Michael Additions:** Critical steps in the synthesis of complex molecules and heterocyclic rings.[12]
- **Ester Functional Group:** This group can undergo standard ester transformations:

- Hydrolysis: To yield the corresponding  $\beta$ -keto acid, which can then be decarboxylated.
- Reduction: To form a 1,3-diol derivative.
- Transesterification: To change the ester group.
- Amide Functional Group: The amide is relatively stable but can be reduced under strong conditions (e.g., with  $\text{LiAlH}_4$ ) to the corresponding amino alcohol.

This multi-faceted reactivity makes it an ideal precursor for creating libraries of compounds in drug discovery campaigns.[\[13\]](#)

## Applications in Drug Discovery and Development

The primary application of **Ethyl 3-morpholino-3-oxopropanoate** is as a building block in the synthesis of pharmaceutically active compounds. Its ability to introduce the morpholine moiety is particularly valuable in developing drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[\[2\]](#)[\[3\]](#)

- CNS Drug Discovery: The morpholine ring can improve brain permeability by balancing lipophilicity and water solubility, a critical factor for crossing the blood-brain barrier.[\[3\]](#)[\[4\]](#)
- Kinase Inhibitors: The morpholine oxygen can form key hydrogen bonds in the hinge region of many protein kinases, making it a common feature in kinase inhibitor drugs (e.g., Gefitinib).[\[2\]](#)
- Prodrug Development: The ester can be part of a prodrug strategy, designed to be cleaved in vivo to release an active carboxylic acid metabolite, potentially improving the drug's oral bioavailability.[\[14\]](#)

## Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures.

Technique	Expected Characteristics
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ ~4.2 ppm (quartet, 2H): -O-CH <sub>2</sub> -CH <sub>3</sub> of the ethyl ester. $\delta$ ~3.7 ppm (multiplet, 4H): -O-CH <sub>2</sub> - of the morpholine ring. $\delta$ ~3.6 ppm (multiplet, 4H): -N-CH <sub>2</sub> - of the morpholine ring. $\delta$ ~3.5 ppm (singlet, 2H): Active methylene protons -CO-CH <sub>2</sub> -CO-. $\delta$ ~1.3 ppm (triplet, 3H): -O-CH <sub>2</sub> -CH <sub>3</sub> of the ethyl ester.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ ~168 ppm: C=O of the ethyl ester. $\delta$ ~165 ppm: C=O of the amide. $\delta$ ~67 ppm: -O-CH <sub>2</sub> - of the morpholine ring. $\delta$ ~62 ppm: -O-CH <sub>2</sub> -CH <sub>3</sub> of the ethyl ester. $\delta$ ~46 ppm: -N-CH <sub>2</sub> - of the morpholine ring. $\delta$ ~42 ppm: Active methylene CH <sub>2</sub> . $\delta$ ~14 ppm: -O-CH <sub>2</sub> -CH <sub>3</sub> of the ethyl ester.
IR Spectroscopy (KBr/ATR)	~1740 cm <sup>-1</sup> (strong): C=O stretch of the ester. ~1650 cm <sup>-1</sup> (strong): C=O stretch of the tertiary amide (Amide I band). ~1200-1100 cm <sup>-1</sup> (strong): C-O-C stretch of the morpholine ether and the ester.
Mass Spectrometry (ESI+)	m/z 202.10 [M+H] <sup>+</sup> : Protonated molecular ion. m/z 224.08 [M+Na] <sup>+</sup> : Sodium adduct.

Note: Predicted chemical shifts are based on standard values and may vary slightly based on solvent and experimental conditions.[\[15\]](#)[\[16\]](#)

## Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

- Hazard Identification: While a specific GHS classification is not universally available, analogous compounds can cause skin, eye, and respiratory irritation.[\[9\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[\[17\]](#)



- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9][18]
- Storage: Keep in a tightly closed container in a cool, dry place.[6]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[9][17][18]

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